2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride 2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1798728-20-7
VCID: VC2884604
InChI: InChI=1S/C8H9NO3.ClH/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H
SMILES: COC1=C(N=CC=C1)CC(=O)O.Cl
Molecular Formula: C8H10ClNO3
Molecular Weight: 203.62 g/mol

2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride

CAS No.: 1798728-20-7

Cat. No.: VC2884604

Molecular Formula: C8H10ClNO3

Molecular Weight: 203.62 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride - 1798728-20-7

Specification

CAS No. 1798728-20-7
Molecular Formula C8H10ClNO3
Molecular Weight 203.62 g/mol
IUPAC Name 2-(3-methoxypyridin-2-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C8H9NO3.ClH/c1-12-7-3-2-4-9-6(7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H
Standard InChI Key ICLUCUKWZGAJSP-UHFFFAOYSA-N
SMILES COC1=C(N=CC=C1)CC(=O)O.Cl
Canonical SMILES COC1=C(N=CC=C1)CC(=O)O.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride features a pyridine ring with a methoxy group at position 3 and an acetic acid moiety at position 2, along with a hydrochloride salt formation. The compound has a molecular formula of C8H10ClNO3 and a molecular weight of 203.62 g/mol. The parent compound without the hydrochloride component has the formula C8H9NO3 with a molecular weight of 167.16 g/mol .

Physical Properties

The physical properties of 2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride play a significant role in determining its behavior in various environments and applications. These properties are summarized in the following table:

PropertyValueNotes
Molecular Weight203.62 g/molIncluding hydrochloride salt
Parent Compound Weight167.16 g/molWithout hydrochloride
CAS Number1798728-20-7Registry identifier
AppearanceCrystalline solidTypical for hydrochloride salts
SolubilityHigh in polar solventsCharacteristic of hydrochloride salts
XLogP3-AA (parent)0.3Indicates moderate hydrophilicity
Hydrogen Bond Donors (parent)1Contributes to binding properties
Hydrogen Bond Acceptors (parent)4Enhances interaction potential
Rotatable Bonds (parent)3Affects conformational flexibility

Chemical Properties

The chemical properties of this compound are influenced by several key functional groups. The pyridine nitrogen provides a basic site, while the carboxylic acid group contributes acidic character. The methoxy group at the 3-position of the pyridine ring enhances electron density in the aromatic system, potentially influencing reactivity and binding interactions. The hydrochloride salt formation significantly affects the compound's solubility profile, typically increasing water solubility compared to the free base form.

Synthesis Methods

Laboratory Synthesis

The synthesis of 2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride typically involves a series of carefully controlled chemical reactions. While specific methods may vary, the synthesis generally follows two main steps as outlined in the literature:

  • The first step typically involves the preparation of the parent compound through appropriate coupling reactions to form the 2-(3-Methoxypyridin-2-yl)acetic acid backbone.

  • The second step involves salt formation with hydrochloric acid to produce the hydrochloride form, which often improves stability and solubility characteristics.

This synthetic approach shares conceptual similarities with other pyridine-based compounds, although the specific reagents and conditions are tailored to accommodate the unique substituent pattern of 2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride.

Industrial Production

In industrial settings, the synthesis of this compound may employ more sophisticated techniques to optimize yield, purity, and efficiency. These industrial methods often include:

  • Continuous flow reactors that allow for better control of reaction parameters and improved safety profiles compared to batch processes.

  • Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

  • Quality control measures to verify structural integrity and absence of impurities.

Mechanism of Action and Biological Activity

The biological activity of 2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride is linked to its ability to interact with specific molecular targets within biological systems. These interactions can potentially modulate various physiological processes, leading to the compound's observed pharmacological effects.

Molecular Interactions

The compound is believed to function through interactions with specific molecular targets, potentially acting as an inhibitor or activator of enzymes involved in inflammatory or pain signaling pathways. The structural features of the molecule, particularly the methoxy and acetic acid groups, enhance its binding affinity to these targets, thereby modulating their activity.

Applications in Scientific Research

Pharmaceutical Research

The compound serves as a valuable tool in pharmaceutical research, particularly in studies focused on:

  • Drug discovery: As a lead compound or scaffold for developing novel therapeutic agents with improved efficacy or reduced side effects.

  • Structure-activity relationship (SAR) studies: To understand how structural modifications affect biological activity.

  • Mechanistic investigations: To elucidate the molecular mechanisms underlying inflammatory processes and pain sensation.

Academic and Industrial Research

Beyond pharmaceutical applications, 2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride finds use in broader scientific contexts:

  • As a reference standard for analytical method development and validation.

  • In chemical biology studies investigating specific biochemical pathways.

  • As a tool compound for probing protein-ligand interactions relevant to disease states.

Characterization Techniques

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary method for confirming the structural integrity of 2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride. This technique provides characteristic signals corresponding to different protons within the molecule, allowing for unambiguous structural confirmation.

Additional Analytical Methods

Complementary analytical techniques often employed in the characterization of this compound include:

  • Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid, methoxy, and pyridine moieties.

  • X-ray Crystallography: For definitive three-dimensional structural determination when suitable crystals can be obtained.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and detect potential impurities.

Comparison with Related Compounds

It is important to distinguish 2-(3-Methoxypyridin-2-yl)acetic acid hydrochloride from structurally similar compounds that may appear in the literature:

CompoundMolecular FormulaKey Structural DifferenceCAS Number
2-(3-Methoxypyridin-2-yl)acetic acid hydrochlorideC8H10ClNO3Subject compound1798728-20-7
2-(3-Methoxypyridin-2-yl)acetic acidC8H9NO3Parent compound (free acid)1000515-98-9
2-Methoxy-2-(pyridin-3-yl)acetic acid hydrochlorideC8H10ClNO3Methoxy group on acetic acid carbon instead of pyridine ring2241142-00-5

This comparison highlights the structural specificity required when discussing and researching these related but distinct chemical entities.

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